

Check Availability & Pricing

# GPR18 Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging significance, is gaining traction as a potential therapeutic target in a variety of physiological and pathological processes.[1][2] Initially identified in 1997, GPR18 shares low sequence homology with cannabinoid receptors but is increasingly recognized for its role within the endocannabinoid system and beyond.[1] This technical guide provides a comprehensive overview of the core signaling pathways of GPR18, its key ligands, and the experimental methodologies used to elucidate its function. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising receptor.

GPR18 is notably expressed in immune cells, including microglia, macrophages, and lymphocytes, as well as in the spleen, thymus, and peripheral blood leukocytes, suggesting a critical role in immunomodulation and inflammation.[1][3] Its involvement extends to processes such as cell migration, proliferation, and the resolution of inflammation.

## **Ligands of GPR18**

GPR18 is activated by several endogenous and synthetic ligands. The primary endogenous agonists that have been identified are N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2).



- N-arachidonoyl glycine (NAGly): A metabolite of the endocannabinoid anandamide, NAGly
  was one of the first identified endogenous ligands for GPR18. It has been shown to stimulate
  various cellular responses through GPR18, including microglia migration and proliferation.
- Resolvin D2 (RvD2): A specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. Its interaction with GPR18 highlights the receptor's importance in anti-inflammatory and pro-resolving pathways.

In addition to these endogenous ligands, several cannabinoid compounds, such as  $\Delta^9$ -tetrahydrocannabinol ( $\Delta^9$ -THC), have also been shown to activate GPR18.

# **Core Signaling Pathways**

GPR18 primarily signals through the  $G\alpha i/o$  and  $G\alpha q/11$  families of G proteins, leading to the modulation of several downstream effector systems. There is also some evidence for its coupling to  $G\alpha s$  proteins. The activation of these pathways results in a cascade of intracellular events that mediate the diverse physiological functions of GPR18.

### **Gαi/o-Mediated Signaling**

The coupling of GPR18 to Gαi/o proteins is a well-established signaling axis. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).





GPR18 Gai/o-mediated signaling pathway.

### **Gαq/11-Mediated Signaling**

GPR18 activation can also proceed through  $G\alpha q/11$  proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).



Click to download full resolution via product page

GPR18 Gαq/11-mediated signaling pathway.

## **Quantitative Data on GPR18 Signaling**

The potency and efficacy of various ligands at GPR18 have been quantified in different cellular systems and assays. The following table summarizes key quantitative data.



| Ligand              | Assay                         | Cell Line        | Parameter | Value                     | Reference |
|---------------------|-------------------------------|------------------|-----------|---------------------------|-----------|
| NAGly               | cAMP<br>Inhibition            | CHO-GPR18        | IC50      | 20 ± 8 nM                 |           |
| NAGly               | Calcium<br>Mobilization       | HEK293/GPR<br>18 | EC50      | ~100 nM                   |           |
| NAGly               | ERK1/2<br>Phosphorylati<br>on | HEK293/GPR<br>18 | EC50      | ~50 nM                    |           |
| Resolvin D2         | β-arrestin<br>Recruitment     | CHO-GPR18        | EC50      | 2.0 x 10 <sup>-13</sup> M |           |
| Δ <sup>9</sup> -THC | Calcium<br>Mobilization       | HEK293/GPR<br>18 | EC50      | ~300 nM                   |           |
| Δ <sup>9</sup> -THC | β-arrestin<br>Recruitment     | CHO-K1<br>GPR18  | EC50      | ~1 µM                     |           |
| Δ <sup>9</sup> -THC | ERK1/2<br>Phosphorylati<br>on | HEK293/GPR<br>18 | EC50      | ~200 nM                   |           |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate investigation of GPR18 signaling. Below are outlines of key experimental protocols.

### **cAMP Measurement Assay**

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR18 activation by a  $G\alpha i/o$ -coupled pathway.





Workflow for a typical cAMP measurement assay.

#### Methodology:

- Cell Culture: Plate cells stably or transiently expressing GPR18 (e.g., CHO or HEK293 cells)
   in a suitable multi-well plate and culture overnight.
- Assay Buffer: On the day of the assay, replace the culture medium with an appropriate assay buffer.
- Forskolin Stimulation: To measure the inhibitory effect of GPR18 activation, stimulate the cells with a known concentration of forskolin to induce cAMP production.
- Ligand Addition: Add serial dilutions of the GPR18 agonist (e.g., NAGly) to the wells and incubate for a specified period (e.g., 30 minutes at room temperature).
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: Determine the IC<sub>50</sub> value of the agonist by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

### **Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration following the activation of GPR18 coupled to  $G\alpha q/11$  proteins.





Workflow for a fluorescence-based calcium mobilization assay.

#### Methodology:

- Cell Culture: Plate GPR18-expressing cells (e.g., HEK293 cells) onto black-walled, clearbottom multi-well plates.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage, and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Ligand Addition and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of the GPR18 agonist. The fluorescence intensity is then monitored over time to measure the change in intracellular calcium concentration.
- Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC₅₀ of the agonist.

### [35S]GTPyS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [ $^{35}$ S]GTPyS, to G $\alpha$  subunits upon receptor stimulation. It is particularly useful for studying G $\alpha$ i/o-coupled receptors.





Workflow for a [35S]GTPyS binding assay.

#### Methodology:

- Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR18.
- Assay Incubation: In a multi-well plate, incubate the cell membranes with the GPR18 agonist, GDP, and an assay buffer containing Mg<sup>2+</sup>.
- Initiation of Binding: Initiate the binding reaction by adding [35]GTPyS and incubate for a defined period (e.g., 60 minutes) at 30°C.
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the free radioligand.
- Quantification: Wash the filters with ice-cold buffer, and quantify the amount of bound
   [35S]GTPyS using a scintillation counter.
- Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Construct dose-response curves to calculate the EC50 and Emax values for the agonist.

### Conclusion

GPR18 is a multifaceted receptor with significant implications in immunology, inflammation, and cellular regulation. Its signaling through  $G\alpha i/o$  and  $G\alpha q/11$  pathways, activated by endogenous



ligands like NAGly and RvD2, presents a compelling area for further research and therapeutic development. The experimental protocols detailed in this guide provide a framework for the robust investigation of GPR18 function. A thorough understanding of these signaling pathways and the methodologies to study them is paramount for unlocking the full therapeutic potential of targeting GPR18 in various disease states. As research continues, a more detailed picture of the intricate signaling networks governed by GPR18 will undoubtedly emerge, paving the way for novel therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR18 Signaling Pathways: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606684#gpr18-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com